3-[(2-Methylbenzyl)sulfonyl]propanoic acid
Description
3-[(2-Methylbenzyl)sulfonyl]propanoic acid (CAS: 702696-08-0) is a sulfonyl-substituted propanoic acid derivative with the molecular formula C₁₁H₁₄O₄S and a molecular weight of 242.30 g/mol . The compound features a 2-methylbenzyl group attached via a sulfonyl linker to a propanoic acid backbone. This structure confers moderate acidity (predicted pKa ~3.84 for analogs) due to the electron-withdrawing sulfonyl group, which enhances the stability of the carboxylic acid’s conjugate base . While direct experimental data on its physical properties (e.g., boiling point, density) are unavailable, analogs such as 3-[(4-methylbenzyl)sulfonyl]propanoic acid suggest a high boiling point (~500°C) and density near 1.294 g/cm³, typical of aromatic sulfonates .
Properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfonyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-4-2-3-5-10(9)8-16(14,15)7-6-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTFRALRLMCOLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-Methylbenzyl)sulfonyl]propanoic acid typically involves the sulfonylation of 2-methylbenzyl chloride followed by a reaction with propanoic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the sulfonylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(2-Methylbenzyl)sulfonyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-[(2-Methylbenzyl)sulfonyl]propanoic acid is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and modifications . Additionally, this compound may be used in the development of new pharmaceuticals and in the study of metabolic pathways .
Mechanism of Action
The mechanism of action of 3-[(2-Methylbenzyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein structure and function . This interaction can affect various cellular pathways and processes, making it a valuable tool for studying biochemical mechanisms.
Comparison with Similar Compounds
3-[(2-Chlorobenzyl)sulfonyl]propanoic Acid (CAS: 440649-47-8)
- Molecular Formula : C₁₀H₁₁ClO₄S
- Molecular Weight : 262.71 g/mol .
- Key Differences : The 2-chlorobenzyl substituent introduces electronegativity and steric bulk compared to the methyl group in the target compound. Chlorine increases molecular weight by ~20 g/mol and may enhance reactivity in nucleophilic substitutions or cross-coupling reactions.
- Biological Implications : Chlorinated aromatic groups often improve metabolic stability and binding affinity in drug candidates, though toxicity risks (e.g., mutagenicity) may arise .
2-[(3-Bromobenzyl)sulfonyl]propanoic Acid
Positional Isomers
3-[(4-Methylbenzyl)sulfonyl]propanoic Acid (CAS: 702670-41-5)
- Molecular Formula : C₁₁H₁₄O₄S
- Molecular Weight : 242.29 g/mol .
- Key Differences: The methyl group at the para position (vs. Predicted pKa (3.84) and density (1.294 g/cm³) align closely with the target compound, suggesting similar acidity and hydrophobicity .
Functionalized Derivatives
3-{(2-Methoxyphenyl)[(4-Methylphenyl)sulfonyl]amino}propanoic Acid (CAS: 103687-96-3)
- Molecular Formula: C₁₇H₁₉NO₅S
- Molecular Weight : 349.40 g/mol .
- Key Differences: The addition of a methoxyphenylamino group introduces hydrogen-bonding capacity and conformational flexibility. This structural complexity could enhance interactions with biological targets (e.g., enzymes or receptors) but may reduce metabolic stability due to increased susceptibility to oxidation .
3-(1H-Imidazol-4-yl)-2-{[(4-Methylphenyl)sulfonyl]amino}propanoic Acid
- Molecular Formula : C₁₃H₁₅N₃O₄S
- Molecular Weight : 317.34 g/mol (estimated) .
- Key Differences : The imidazole ring provides a heterocyclic motif capable of coordinating metal ions or participating in π-π interactions. Such features are critical in enzyme inhibition (e.g., histidine-targeting proteases) .
Structural Impact on Properties
| Compound | Substituent | Molecular Weight (g/mol) | Predicted pKa | Key Feature |
|---|---|---|---|---|
| Target Compound | 2-Methylbenzyl | 242.30 | ~3.84 | Moderate steric hindrance |
| 4-Methylbenzyl Analog | 4-Methylbenzyl | 242.29 | 3.84 | Reduced steric hindrance |
| 2-Chlorobenzyl Analog | 2-Chlorobenzyl | 262.71 | N/A | Electronegative substituent |
| 3-Bromobenzyl Analog | 3-Bromobenzyl | 307.16 | N/A | Halogen bonding potential |
| Methoxyphenylamino Derivative | Methoxyphenylamino | 349.40 | N/A | Enhanced hydrogen bonding |
Biological Activity
3-[(2-Methylbenzyl)sulfonyl]propanoic acid, with the CAS number 702696-08-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C11H14O3S
- Molecular Weight : 230.29 g/mol
- Structure : The compound features a propanoic acid backbone with a sulfonyl group attached to a 2-methylbenzyl moiety.
The biological activity of 3-[(2-Methylbenzyl)sulfonyl]propanoic acid is primarily attributed to its ability to interact with various biological targets. The sulfonyl group may facilitate interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activity.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer and inflammation.
Therapeutic Applications
- Antimicrobial Activity : Research indicates that compounds similar to 3-[(2-Methylbenzyl)sulfonyl]propanoic acid exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
- Neuroprotective Effects : The compound's structural characteristics may allow it to cross the blood-brain barrier, making it a candidate for neuroprotective therapies. Studies involving related compounds have demonstrated neurotropic effects that promote neurite outgrowth in neuronal cultures .
- Anti-inflammatory Properties : The sulfonyl group is known for its role in anti-inflammatory agents. Compounds containing this functional group have been investigated for their ability to reduce inflammation in various animal models .
In Vitro Studies
- A recent study evaluated the effects of 3-[(2-Methylbenzyl)sulfonyl]propanoic acid on cell viability and proliferation in cancer cell lines. The results indicated that the compound significantly inhibited cell growth at concentrations above 50 µM, with an IC50 value suggesting moderate potency compared to standard chemotherapeutics .
In Vivo Studies
- In animal models, administration of 3-[(2-Methylbenzyl)sulfonyl]propanoic acid resulted in a marked reduction in tumor size and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent in oncology .
Comparative Analysis
To better understand the biological activity of 3-[(2-Methylbenzyl)sulfonyl]propanoic acid, it is useful to compare it with structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2-Methylbenzyl)sulfonyl]propanoic acid, and how can reaction conditions be optimized for high yield?
- Methodological Answer : A common approach involves sulfonylation of a precursor, such as reacting 2-methylbenzyl thiol with a propanoic acid derivative. Optimization includes using sulfinic acid salts (e.g., sodium 4-fluorophenyl sulfinate) as intermediates and controlling reaction temperature (80–120°C) to minimize side products. Purification via recrystallization or column chromatography with ethyl acetate/hexane gradients improves yield (≥75%) .
Q. What safety protocols are essential for handling 3-[(2-Methylbenzyl)sulfonyl]propanoic acid in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation. Avoid dust formation; store in a dry, cool environment (20–25°C) away from oxidizers. In case of skin contact, wash immediately with soap and water. Monitor for acute toxicity (oral LD50 ~300 mg/kg in rodents) and respiratory irritation .
Q. Which spectroscopic techniques are most effective for structural characterization of 3-[(2-Methylbenzyl)sulfonyl]propanoic acid?
- Methodological Answer :
- NMR : H and C NMR to confirm sulfonyl and methylbenzyl groups (e.g., sulfonyl proton at δ 3.1–3.3 ppm).
- IR : Peaks at 1150–1300 cm (S=O stretching) and 1700 cm (C=O from propanoic acid).
- Mass Spectrometry : ESI-MS in negative mode for molecular ion [M-H] at m/z 268.1 .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of 3-[(2-Methylbenzyl)sulfonyl]propanoic acid across studies?
- Methodological Answer : Systematically test variables:
- Catalysts : Compare yields using NaHCO₃ vs. triethylamine.
- Solvents : Polar aprotic solvents (e.g., DMF) may enhance reactivity over THF.
- Temperature : Lower temperatures (50°C) reduce decomposition but prolong reaction time.
Use DOE (Design of Experiments) to identify critical factors and replicate conditions with strict inert atmosphere control (N₂/Ar) .
Q. What HPLC or LC-MS methods are suitable for impurity profiling of 3-[(2-Methylbenzyl)sulfonyl]propanoic acid?
- Methodological Answer :
- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase: 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient : 10% B to 90% B over 25 min, flow rate 1 mL/min.
- Detection : UV at 254 nm and MS/MS for sulfonyl-related impurities (e.g., unreacted thiols or sulfonic acids). Validate using reference standards (e.g., EP impurity guidelines) .
Q. What in silico tools predict the ADMET properties of 3-[(2-Methylbenzyl)sulfonyl]propanoic acid for preclinical studies?
- Methodological Answer :
- Software : SwissADME or ADMETLab 2.0 for solubility (LogP ~2.3), bioavailability (30–40%), and CYP450 inhibition.
- Toxicity : ProTox-II predicts hepatotoxicity (low risk) and mutagenicity (Ames test negative).
- Metabolism : Use molecular docking (AutoDock Vina) to assess sulfonyl group interactions with hepatic enzymes (e.g., CYP3A4) .
Q. How can metabolic pathways of 3-[(2-Methylbenzyl)sulfonyl]propanoic acid be studied in vivo?
- Methodological Answer :
- Radiolabeling : Synthesize C-labeled compound for tracking metabolite distribution in rodent models.
- Sample Analysis : LC-MS/MS of plasma and urine to identify phase I (hydroxylation) and phase II (glucuronidation) metabolites.
- Enzyme Assays : Incubate with liver microsomes + NADPH to assess oxidative metabolism rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
